molecular formula C19H21N5O2 B2830573 2-{1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}-6-phenyl-2,3-dihydropyridazin-3-one CAS No. 2379993-21-0

2-{1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}-6-phenyl-2,3-dihydropyridazin-3-one

Cat. No.: B2830573
CAS No.: 2379993-21-0
M. Wt: 351.41
InChI Key: BGEDMUMHBRZPTR-UHFFFAOYSA-N
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Description

2-{1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}-6-phenyl-2,3-dihydropyridazin-3-one is a complex organic compound featuring a pyridazinone core, a piperidine ring, and an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}-6-phenyl-2,3-dihydropyridazin-3-one typically involves multi-step reactions. One common approach includes the formation of the oxadiazole ring through the reaction of amidoximes with carboxylic acids or their derivatives in a suitable medium like NaOH-DMSO . The piperidine ring can be introduced via nucleophilic substitution reactions, and the final assembly of the compound involves coupling the piperidine and oxadiazole intermediates with the pyridazinone core under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}-6-phenyl-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The oxadiazole ring can be oxidized under specific conditions to form different derivatives.

    Reduction: The compound can be reduced to modify the functional groups, particularly the oxadiazole and pyridazinone rings.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the piperidine and phenyl rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxadiazole ring can yield different oxadiazole derivatives, while reduction can lead to the formation of hydroxylated or aminated products.

Scientific Research Applications

2-{1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}-6-phenyl-2,3-dihydropyridazin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}-6-phenyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The oxadiazole moiety is known to interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity, while the pyridazinone core contributes to its overall stability and bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}-6-phenyl-2,3-dihydropyridazin-3-one is unique due to its combination of three distinct pharmacophores: the oxadiazole, piperidine, and pyridazinone rings. This unique structure provides a versatile platform for developing new therapeutic agents with enhanced efficacy and selectivity.

Properties

IUPAC Name

2-[1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]-6-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-14-20-18(26-22-14)13-23-11-9-16(10-12-23)24-19(25)8-7-17(21-24)15-5-3-2-4-6-15/h2-8,16H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGEDMUMHBRZPTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CN2CCC(CC2)N3C(=O)C=CC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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